molecular formula C7H4ClFO B1350544 5-Chloro-2-fluorobenzaldehyde CAS No. 96515-79-6

5-Chloro-2-fluorobenzaldehyde

Cat. No. B1350544
CAS RN: 96515-79-6
M. Wt: 158.56 g/mol
InChI Key: WDTUCEMLUHTMCB-UHFFFAOYSA-N
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Description

5-Chloro-2-fluorobenzaldehyde is a laboratory chemical with the CAS number 96515-79-6 . It appears as a colorless to white to pale yellow substance that can take the form of crystals, powder, crystalline powder, fused solid, or clear liquid as melt .


Synthesis Analysis

The synthesis of 5-Chloro-2-fluorobenzaldehyde can be achieved using readily available halogenated benzaldehydes as the starting material . The process yields good results and allows for easy after-treatment and the possibility of catalyst recovery . A specific synthesis method involves reacting 2-chloro-5-fluorotoluene with N-bromosuccinimide .


Molecular Structure Analysis

The molecular formula of 5-Chloro-2-fluorobenzaldehyde is C7H4ClFO . Its molecular weight is 158.56 . The SMILES string representation is Fc1ccc(Cl)c(C=O)c1 .


Physical And Chemical Properties Analysis

5-Chloro-2-fluorobenzaldehyde is a solid at 20 degrees Celsius . It has a melting point range of 35.0 to 39.0 degrees Celsius . It is soluble in methanol .

Scientific Research Applications

Synthesis of Thiouracil Derivatives

5-Chloro-2-fluorobenzaldehyde has been utilized in the synthesis of thiouracil derivatives. In a study, 2-chloro-6-fluorobenzaldehyde reacted with ethyl cyanoacetate and thiourea, leading to the formation of 5,6-dihydro-2-thiouracil derivatives. These compounds demonstrated resistance to atmospheric oxidation, even at high temperatures, indicating potential applications in stable compound synthesis (Al-Omar et al., 2010).

Herbicide Intermediate Synthesis

The compound is also a key intermediate in the synthesis of herbicides. A study detailed the preparation of a chloro-fluoro benzaldehyde derivative through oxidation and hydrolysis processes, achieving a total yield of 71.6%. This highlights its role in the agricultural chemical industry (Zhou Yu, 2002).

Fluorobenzaldehyde Synthesis

Wastewater Treatment

5-Chloro-2-fluorobenzaldehyde manufacturing wastewater, characterized by high salt and COD levels, has been treated using macroporous resin. This approach achieved significant COD removal and purity in recycling the benzoic acid derivative. This study demonstrates the compound's relevance in environmental management (L. Xiaohong et al., 2009).

Synthesis of Brexpiprazole Intermediate

In pharmaceutical research, 5-chloro-2-fluorobenzaldehyde has been converted to an intermediate used in the synthesis of brexpiprazole, a medication. The process described is economical and scalable, indicating its importance in drug development (Chunhui Wu et al., 2015).

Safety and Hazards

5-Chloro-2-fluorobenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Mechanism of Action

Target of Action

5-Chloro-2-fluorobenzaldehyde is an organic compound that is primarily used as an intermediate in organic synthesis

Mode of Action

The mode of action of 5-Chloro-2-fluorobenzaldehyde is largely dependent on the specific reaction it is involved in. As an intermediate, it can participate in various chemical reactions, including nucleophilic substitution and free radical reactions . Its fluorine and chlorine substituents can influence its reactivity and the type of products formed.

Biochemical Pathways

The biochemical pathways affected by 5-Chloro-2-fluorobenzaldehyde are dependent on the final product synthesized using this compound. For instance, it has been used in the synthesis of antidepressant molecules . In such cases, the final product may affect neurotransmitter systems and related biochemical pathways.

Result of Action

The molecular and cellular effects of 5-Chloro-2-fluorobenzaldehyde are not directly observed due to its role as an intermediate in the synthesis of other compounds. The effects observed would be due to the action of the final synthesized product. For example, if used in the synthesis of an antidepressant, the result of action might be the inhibition of neurotransmitter reuptake, leading to increased neurotransmitter levels in the synaptic cleft .

Action Environment

The action of 5-Chloro-2-fluorobenzaldehyde is influenced by various environmental factors. For instance, the reaction conditions such as temperature, solvent, and presence of catalysts can significantly affect its reactivity and the yield of the desired product . Furthermore, its stability can be affected by exposure to air and light, and it should be stored under inert gas at 2-8°C .

properties

IUPAC Name

5-chloro-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTUCEMLUHTMCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378576
Record name 5-Chloro-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

96515-79-6
Record name 5-Chloro-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-fluorobenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1.6M butyllithium in hexane (32 ml) was added anhydrous tetrahydrofuran (100 ml), and then added dropwise 2,2,6,6-tetramethylpiperidine (8.4 ml) at −70° C. or less. To the mixture was added dropwise a solution of 1-chloro-4-fluorobenzene (6.5 g) in anhydrous tetrahydrofuran (20 ml), and the mixture was stirred at −70° C. or less for 2 hours. To the mixture was added dropwise a solution of dimethylformamide (6.5 g) in tetrahydrofuran (15 ml), and the mixture was allowed to stand to warm up to 0° C. The reaction solution was poured into ice-water and extracted with ethyl acetate. The organic layer was washed with water and saturated brine, and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated to give oil of 5-chloro-2-fluorobenzaldehyde (5.1 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step Two
Quantity
6.5 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
6.5 g
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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